

# Application Notes and Protocols for Transwell Invasion Assay with Tyroserleutide

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## Compound of Interest

Compound Name: Tyroserleutide hydrochloride

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Transwell invasion assay to evaluate the anti-invasive properties of the tripeptide, Tyroserleutide (YSL). Tyroserleutide has demonstrated potential in inhibiting cancer cell invasion, and this protocol offers a standardized method for quantifying its effects.<sup>[1][2][3]</sup>

## Introduction

Cancer metastasis is a complex process involving the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to simulate and quantify this invasive process.<sup>[4][5]</sup> This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.<sup>[4]</sup> Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and can be quantified on the lower surface of the membrane.

Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine that has been shown to inhibit the growth and metastasis of various cancer cells, including hepatocellular carcinoma and melanoma.<sup>[2][3]</sup> Studies have indicated that YSL can suppress the invasive and adhesive capabilities of cancer cells by downregulating the expression of key molecules such as Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2

(MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] This protocol provides a detailed methodology to assess the inhibitory effect of Tyroserleutide on cancer cell invasion.

## Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line used.

## Materials

- 24-well Transwell inserts (e.g., 8  $\mu$ m pore size)
- 24-well cell culture plates
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (containing fetal bovine serum - FBS)
- Tyroserleutide (YSL)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
- Staining solution (e.g., 0.1% Crystal Violet or DAPI)
- Cotton swabs
- Inverted microscope with a camera
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Selected cancer cell line (e.g., B16-F10 melanoma, SK-HEP-1 hepatocellular carcinoma)[1]  
[2]

## Methods

## 1. Preparation of Transwell Inserts

- Thaw Matrigel on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel with cold, serum-free medium. The optimal dilution factor needs to be determined empirically for each cell line but a 1:3 to 1:5 dilution is a common starting point. [\[6\]](#)
- Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.
- Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify. [\[6\]](#)

## 2. Cell Preparation and Seeding

- Culture the selected cancer cells to approximately 80-90% confluency.
- Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to chemoattractants.
- Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.
- Prepare different concentrations of Tyroserleutide in serum-free medium. Based on previous studies, a concentration range of 0.01 µg/mL to 100 µg/mL can be tested. [\[1\]](#)[\[3\]](#)
- Mix the cell suspension with the Tyroserleutide solutions to achieve the desired final concentrations. Include a vehicle control (serum-free medium without Tyroserleutide).
- Add 100-200 µL of the cell suspension containing Tyroserleutide (or vehicle) to the upper chamber of the Matrigel-coated Transwell inserts.

## 3. Incubation

- Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. [\[6\]](#)
- Carefully place the Transwell inserts into the wells of the 24-well plate.

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.

#### 4. Fixation and Staining

- After incubation, carefully remove the Transwell inserts from the wells.
- Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[\[6\]](#)
- Wash the inserts with PBS.
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol or 4% paraformaldehyde) for 10-20 minutes at room temperature.[\[6\]](#)[\[7\]](#)
- Wash the inserts again with PBS.
- Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes at room temperature.[\[6\]](#)
- Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

#### 5. Quantification of Cell Invasion

- Visualize the stained, invaded cells on the lower surface of the membrane using an inverted microscope.
- Capture images from at least 4-5 random fields of view for each insert at 10x or 20x magnification.
- Count the number of invaded cells in each field. The average number of cells per field can then be calculated.
- Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

## Data Presentation

The quantitative data from the Transwell invasion assay can be summarized in the following table. The results should be presented as the mean  $\pm$  standard deviation (SD) from at least three independent experiments.

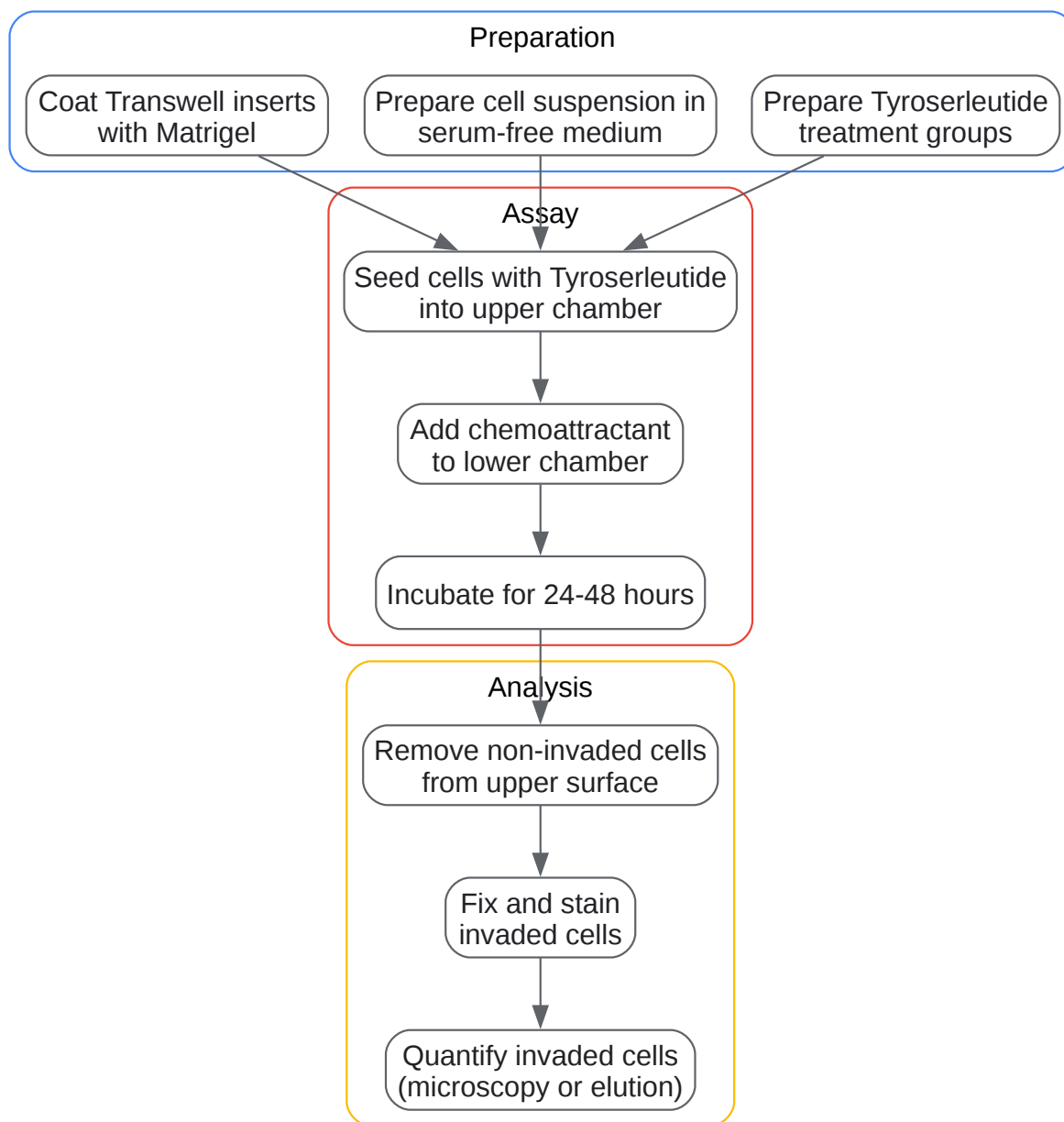
Treatment Group	Tyrosarleutide Concentration ( $\mu\text{g/mL}$ )	Average Number of Invaded Cells per Field (Mean $\pm$ SD)	% Inhibition of Invasion
Vehicle Control	0	[Value]	0%
Tyrosarleutide	0.01	[Value]	[Value]
Tyrosarleutide	0.1	[Value]	[Value]
Tyrosarleutide	1	[Value]	[Value]
Tyrosarleutide	10	[Value]	[Value]
Tyrosarleutide	100	[Value]	[Value]

Calculation of % Inhibition of Invasion:

% Inhibition =  $\left[ \frac{\text{Number of invaded cells in control} - \text{Number of invaded cells in treatment}}{\text{Number of invaded cells in control}} \right] \times 100$

## Visualizations

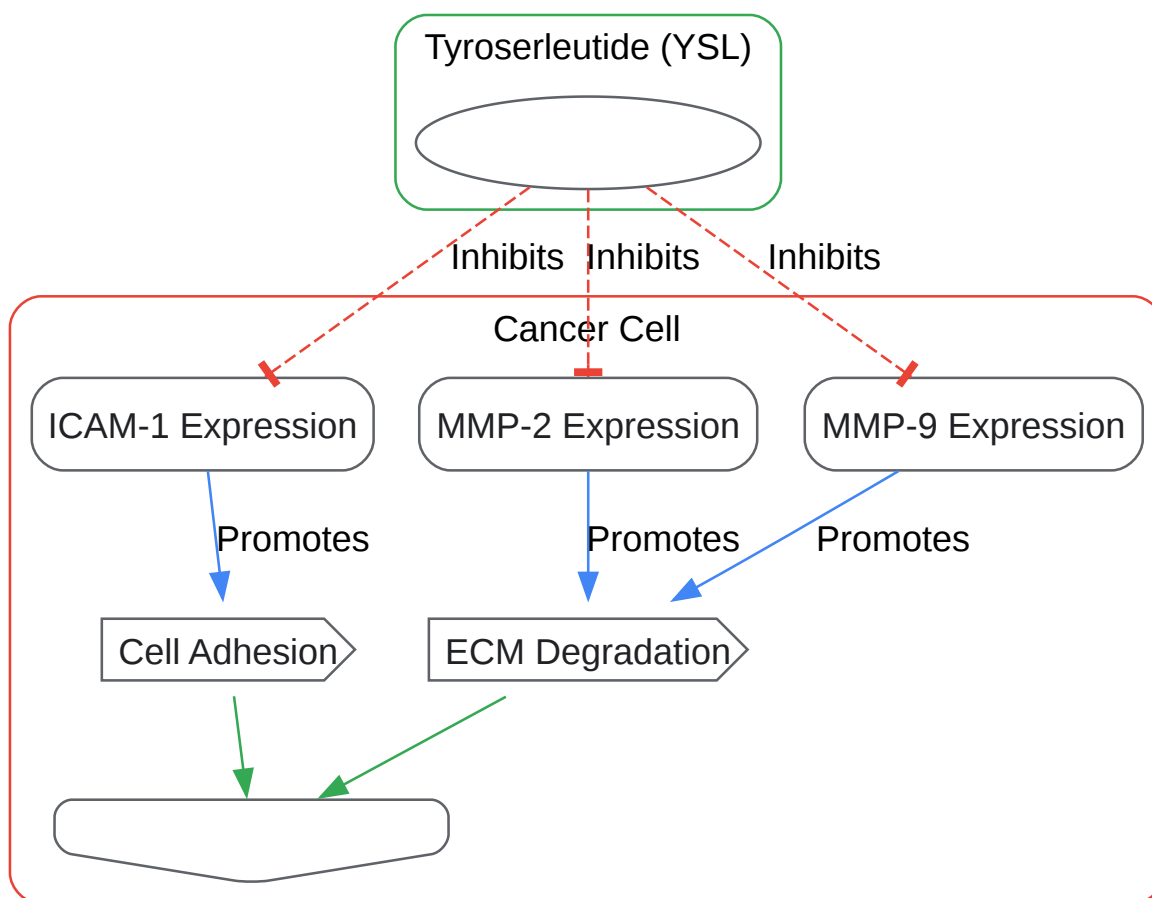
### Experimental Workflow



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Caption: Workflow for the Transwell Invasion Assay with Tyrosinase.

## Proposed Signaling Pathway of Tyroserleutide in Inhibiting Cell Invasion



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Caption: Proposed mechanism of Tyroserleutide in inhibiting cancer cell invasion.

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## References

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